Chemical structure and properties of 2-(4-Bromophenyl)-4-chloroquinoline
Chemical structure and properties of 2-(4-Bromophenyl)-4-chloroquinoline
Technical Whitepaper: 2-(4-Bromophenyl)-4-chloroquinoline Subtitle: Structural Dynamics, Synthetic Protocols, and Pharmacological Utility of a Dual-Vector Scaffold
Executive Summary
2-(4-Bromophenyl)-4-chloroquinoline represents a high-value pharmacophore in medicinal chemistry, specifically within the design of antimalarial, anticancer, and antimicrobial agents. As a halogenated derivative of the "privileged" quinoline scaffold, it offers two distinct orthogonal reactivity vectors: the electrophilic C4-chlorine atom (susceptible to nucleophilic aromatic substitution, SNAr) and the C4'-bromine atom (a handle for palladium-catalyzed cross-coupling). This guide provides a rigorous technical analysis of its synthesis, structural properties, and application as a diverge-point intermediate in drug discovery.
Chemical Structure and Physical Properties[1][2][3][4]
The molecule consists of a bicyclic quinoline core substituted at the 2-position with a 4-bromophenyl group and at the 4-position with a chlorine atom. The extended conjugation between the phenyl ring and the quinoline system imparts significant stability and planarity, influencing its solubility and binding affinity in biological targets (e.g., DNA intercalation or kinase ATP-pockets).
Identification Data[1][3][5]
| Property | Specification |
| IUPAC Name | 2-(4-Bromophenyl)-4-chloroquinoline |
| Molecular Formula | C₁₅H₉BrClN |
| Molecular Weight | 318.60 g/mol |
| SMILES | ClC1=C2C(N=C(C3=CC=C(Br)C=C3)C=C2)=CC=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in Ethanol; Insoluble in Water |
| Key Functional Groups | Aryl Chloride (C4), Aryl Bromide (C4'), Quinoline Nitrogen |
Structural Dynamics
-
Electronic Effects: The N1-nitrogen acts as an electron sink, activating the C4-position for nucleophilic attack. The chlorine at C4 functions as a leaving group, behaving analogously to an acid chloride (vinylogous imidoyl chloride).
-
Steric Considerations: The 2-phenyl ring is twisted slightly out of plane relative to the quinoline core to minimize steric clash with the H3 proton, though the barrier to rotation is low, allowing for induced-fit binding in protein active sites.
Synthetic Protocols
The synthesis of 2-(4-bromophenyl)-4-chloroquinoline is typically achieved via a two-step sequence: construction of the quinolone core followed by aromatizing chlorination.
Step 1: Cyclization to 2-(4-Bromophenyl)quinolin-4(1H)-one
-
Reagents: Aniline, Ethyl 4-bromobenzoylacetate (or 4-bromoacetophenone + diethyl carbonate).
-
Mechanism: Acid-catalyzed condensation (Conrad-Limpach or similar) followed by thermal cyclization.
-
Protocol:
-
Reflux aniline (1.0 eq) and ethyl 4-bromobenzoylacetate (1.1 eq) in benzene/toluene with a catalytic amount of p-TsOH (Dean-Stark trap) to form the enamine/imine intermediate.
-
Evaporate solvent and heat the residue in diphenyl ether at 250°C (flash pyrolysis) to induce cyclization.
-
Precipitate the product with hexane.
-
Checkpoint: Appearance of a broad NH stretch (~3200 cm⁻¹) and Carbonyl stretch (~1650 cm⁻¹) in IR confirms the quinolone.
-
Step 2: Chlorination (Deoxychlorination)
-
Reagents: Phosphorus Oxychloride (POCl₃).[1]
-
Mechanism: Conversion of the C4-carbonyl oxygen to a dichlorophosphate leaving group, followed by nucleophilic attack by chloride ion and elimination of PO₂Cl₂⁻.
-
Protocol:
-
Suspend 2-(4-bromophenyl)quinolin-4(1H)-one (10 mmol) in POCl₃ (50 mmol).
-
Reflux for 2–4 hours. The suspension will clear as the reaction proceeds.
-
Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with NH₄OH or NaHCO₃ to pH 8 to precipitate the free base.
-
Purification: Recrystallize from ethanol or acetonitrile.
-
Self-Validating Logic: The product should be distinct from the starting material on TLC (higher R_f due to loss of H-bonding capability). The disappearance of the C=O signal in 1H NMR/IR confirms conversion.
-
Reactivity Profile & Functionalization Vectors
The utility of this scaffold lies in its ability to undergo sequential, orthogonal functionalization.
Vector A: C4-Chlorine Displacement (SNAr)
The C4 position is highly electrophilic due to the electron-withdrawing nature of the quinoline nitrogen (protonated or complexed).
-
Reaction: Nucleophilic Aromatic Substitution.[2]
-
Nucleophiles: Primary/secondary amines, hydrazines, alkoxides, thiols.
-
Conditions:
-
Application: Synthesis of 4-aminoquinoline derivatives (chloroquine analogs).[2]
Vector B: C4'-Bromine Cross-Coupling
The C4'-bromo group remains intact during SNAr conditions, allowing for subsequent metal-catalyzed coupling.
-
Reaction: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Application: Extension of the biaryl system to triaryl scaffolds, increasing lipophilicity and target contact area.
Visualization of Reaction Pathways
The following diagram illustrates the synthesis and the divergent reactivity vectors of the scaffold.
Figure 1: Synthetic pathway and orthogonal functionalization vectors for 2-(4-bromophenyl)-4-chloroquinoline.
Pharmacological Applications
Antimalarial Activity
Analogs of 4-aminoquinoline (e.g., Chloroquine) function by inhibiting heme polymerization in the parasite food vacuole. The 2-aryl substituent in the title compound provides additional lipophilic interactions within the heme binding pocket, potentially overcoming resistance mechanisms found in standard drugs.
Anticancer Potential (Kinase Inhibition)
The planar quinoline structure mimics the adenosine ring of ATP.
-
Mechanism: Competitive inhibition at the ATP-binding site of tyrosine kinases (e.g., EGFR, VEGFR).
-
SAR Insight: Substitution at the 4-position with solubilizing groups (e.g., piperazine) combined with the rigid 2-(4-bromophenyl) arm allows for "dual-anchor" binding modes.
References
-
Synthesis of 4-Chloroquinolines
- Source: Wolf, C., et al. "Regioselective Synthesis of 4-Chloroquinolines." Journal of Organic Chemistry.
- Context: Standard protocols for POCl₃ mediated chlorin
-
Link:
-
Antimalarial 2-Arylquinolines
- Source: B. S. Holla, et al. "Synthesis and studies on some new fluorine containing quinolines." European Journal of Medicinal Chemistry.
- Context: Describes the synthesis and biological evaluation of 2-aryl-4-chloroquinoline deriv
-
Link:
-
Nucleophilic Substitution Mechanisms
-
Source: "Nucleophilic substitution of 4-chloroquinoline derivatives."[2] Arkivoc.
- Context: Detailed mechanistic insight into the SNAr reactivity of the 4-chloro position.
-
Link:
-
-
Patent Reference (Synthesis Context)
- Source: "4-Amino-2-phenylquinoline deriv
-
Context: Explicit mention of using 2-(4-bromophenyl)-4-chloroquinoline as an intermediate for amino-quinoline synthesis.[10]
-
Link:
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0168812A1 - 4-Amino-2-phenylchinoline, Verfahren und Zwischenprodukte zu deren Herstellung sowie diese enthaltende Arzneimittel - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. scribd.com [scribd.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. EP0168812A1 - 4-Amino-2-phenylchinoline, Verfahren und Zwischenprodukte zu deren Herstellung sowie diese enthaltende Arzneimittel - Google Patents [patents.google.com]
